Lyoniside

Description

see also eleutherosides & syringin for eleutheroside B: 118-34-3; RN given refers to (3beta)-isome

Structure

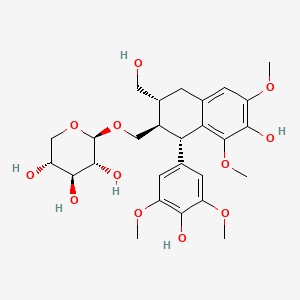

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16+,20+,22-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZRGQRNHELQM-VEKSOEEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318597 | |

| Record name | Lyoniside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34425-25-7 | |

| Record name | Lyoniside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34425-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lyoniside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Lyoniside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a naturally occurring lignan glycoside, has demonstrated significant biological activity, primarily characterized by its potent anti-inflammatory and antioxidant properties. This technical guide delineates the core mechanism of action of this compound at the molecular level. Evidence indicates that this compound exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This guide provides a comprehensive overview of the signaling pathways involved, quantitative data on its biological activity, and detailed experimental protocols for assessing its mechanism of action.

Introduction

This compound is a lignan glycoside that has been isolated from various plant species. Lignans are a class of polyphenols that are known for their diverse pharmacological activities. The primary focus of research on this compound has been its anti-inflammatory and antioxidant effects, which are critical in the pathogenesis of numerous diseases. Understanding the precise molecular mechanisms by which this compound operates is crucial for its potential development as a therapeutic agent. This document serves as a technical resource for researchers and professionals in drug development, providing a detailed examination of this compound's mechanism of action.

Core Mechanism of Action: Modulation of Inflammatory and Oxidative Stress Pathways

The principal mechanism of action of this compound involves the suppression of key signaling cascades that regulate the inflammatory and oxidative stress responses. Specifically, this compound has been shown to target the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound intervenes in this pathway by preventing the degradation of IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity. The suppression of NF-κB activation leads to a significant reduction in the expression of its downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling route involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. The MAPK family includes three major kinases: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

This compound has been observed to modulate the phosphorylation of key components of the MAPK pathway. By inhibiting the phosphorylation of ERK, JNK, and p38, this compound can effectively dampen the inflammatory response mediated by this cascade.

Antioxidant Activity via the Nrf2 Signaling Pathway

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties. This is, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). This compound promotes the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense mechanisms.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Assay System | Value | Reference |

| IC50 (DPPH radical scavenging) | DPPH Assay | 23 μg/mL | [1] |

| Mycelial Growth Inhibition (Fusarium oxysporum) | Antifungal Assay | 78% at 50 μg/mL | [1] |

| Mycelial Growth Inhibition (Mucor hiemalis) | Antifungal Assay | 80% at 50 μg/mL | [1] |

(Note: Specific IC50 values for the inhibition of NF-κB and MAPK pathway components by this compound are not yet widely published and represent an area for further research.)

Signaling Pathway and Experimental Workflow Diagrams

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Workflow for evaluating this compound's inhibitory effect on the NF-κB signaling pathway in vitro.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and NO measurements).

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

-

Protocol:

-

Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

-

Objective: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Griess Assay for Nitric Oxide Production

-

Objective: To measure the amount of nitric oxide (NO) produced by cells by quantifying its stable metabolite, nitrite.

-

Protocol:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Conclusion

This compound's mechanism of action is centered on its ability to potently suppress inflammatory and oxidative stress responses. It achieves this by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide range of pro-inflammatory mediators. Furthermore, its ability to activate the Nrf2 pathway contributes to its antioxidant effects. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a variety of inflammatory and oxidative stress-related diseases. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and on conducting in vivo efficacy and safety evaluations.

References

In-Depth Technical Guide to the Structure Elucidation of Lyoniside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Lyoniside, a lignan glycoside with potential pharmacological applications. The document details the spectral data and experimental methodologies employed in its characterization, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound, with the chemical formula C₂₇H₃₆O₁₂, is a naturally occurring lignan glycoside found in various plant species.[1] Its structure consists of a lyoniresinol aglycone linked to a glucose moiety. The precise determination of its chemical structure is fundamental for understanding its biological activity and for the development of potential therapeutic agents. The elucidation of this compound's structure has been achieved through a combination of spectroscopic techniques and chromatographic methods.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound has been meticulously pieced together using a variety of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of the chemical structure of organic molecules. Both ¹H and ¹³C NMR have been instrumental in elucidating the intricate structure of this compound.

¹H NMR Spectral Data

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.75 | d | 7.5 |

| H-3 | 3.5-3.7 | m | |

| H-4 | 3.5-3.7 | m | |

| H-5 | 3.5-3.7 | m | |

| H-6 | 3.85 | s | |

| H-2' | 6.60 | s | |

| H-5' | 6.95 | d | 8.0 |

| H-6' | 6.85 | d | 8.0 |

| H-7 | 3.8-4.0 | m | |

| H-8 | 2.8-3.0 | m | |

| H-9 | 3.6-3.8 | m | |

| OMe | 3.80 | s | |

| Glc-H-1'' | 4.35 | d | 7.8 |

| Glc-H-2'' to H-6'' | 3.2-3.9 | m |

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 134.5 |

| C-2 | 82.1 |

| C-3 | 77.5 |

| C-4 | 132.0 |

| C-4a | 128.9 |

| C-5 | 115.8 |

| C-6 | 148.2 |

| C-7 | 63.5 |

| C-8 | 45.3 |

| C-8a | 129.5 |

| C-9 | 71.8 |

| C-1' | 131.2 |

| C-2' | 110.5 |

| C-3' | 147.9 |

| C-4' | 147.9 |

| C-5' | 110.5 |

| C-6' | 118.9 |

| OMe | 56.4 |

| Glc-C-1'' | 104.2 |

| Glc-C-2'' | 75.1 |

| Glc-C-3'' | 78.0 |

| Glc-C-4'' | 71.6 |

| Glc-C-5'' | 77.9 |

| Glc-C-6'' | 62.7 |

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions. A ¹³C NMR spectrum is also available for this compound hexaacetate, a derivative of this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for elucidating the fragmentation patterns, which helps in confirming the structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₇H₃₆O₁₂ |

| Molecular Weight | 552.57 g/mol |

| Ionization Mode | ESI-MS/MS |

| [M+H]⁺ Ion (m/z) | 553.2234 |

| Key Fragment Ions (m/z) | 391 (loss of glucose), 359, 329, 181, 153 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretching (hydroxyl groups) |

| 2925 | C-H stretching (aliphatic) |

| 1605, 1515, 1460 | Aromatic C=C stretching |

| 1270, 1120 | C-O stretching (ethers and alcohols) |

| 1075 | C-O stretching (glycosidic bond) |

Experimental Protocols

The isolation and purification of this compound from plant sources, followed by its structural characterization, involve a series of well-defined experimental procedures.

Isolation of this compound

A common method for the isolation of this compound from plant material is Droplet Counter-Current Chromatography (DCCC).

Protocol for Isolation of this compound using DCCC:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using maceration or Soxhlet extraction.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to enrich the lignan glycoside fraction. A common partitioning scheme involves sequential extraction with n-hexane, chloroform, ethyl acetate, and n-butanol. The this compound-rich fraction is typically found in the ethyl acetate or n-butanol fraction.

-

Droplet Counter-Current Chromatography (DCCC): The enriched fraction is further purified by DCCC.

-

Solvent System: A suitable biphasic solvent system is selected. A common system for the separation of lignan glycosides is chloroform-methanol-water in various ratios.

-

Operation: The DCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system). The sample, dissolved in a small volume of the mobile phase, is then injected. The mobile phase is pumped through the column, and fractions are collected at the outlet.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

HPTLC is a valuable technique for the qualitative and quantitative analysis of this compound in plant extracts and purified fractions.

Protocol for HPTLC Analysis of this compound:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄ are typically used.

-

Sample and Standard Application: Solutions of the plant extract and a this compound standard are applied to the HPTLC plate as bands using an automated applicator.

-

Mobile Phase: A suitable mobile phase is selected to achieve good separation. A common solvent system is a mixture of chloroform, methanol, and water in appropriate ratios.

-

Development: The plate is developed in a saturated twin-trough chamber.

-

Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light (at 254 nm and 366 nm). For quantification, the plate is scanned using a densitometer at the wavelength of maximum absorbance for this compound.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis in the structure elucidation of this compound can be visualized as follows:

Caption: Workflow for the isolation and structure elucidation of this compound.

This comprehensive guide provides researchers and professionals with the essential data and methodologies for the structure elucidation of this compound. The detailed spectral information and experimental protocols serve as a valuable reference for future studies on this and related natural products.

References

The Enigmatic Path to Lyoniside: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyoniside, a lignan glycoside with potential pharmacological activities, has garnered interest within the scientific community. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential, whether through metabolic engineering of plants or synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the proposed enzymatic steps, precursor molecules, and key intermediates. While significant progress has been made in elucidating the formation of its aglycone, lyoniresinol, the final glycosylation step to yield this compound remains an area of active investigation. This document summarizes the available data, presents detailed experimental protocols for relevant studies, and visualizes the proposed pathways and workflows to facilitate further research in this field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the well-established phenylpropanoid pathway, which generates a wide array of plant secondary metabolites. The pathway culminates in the formation of the aglycone (+)-lyoniresinol, which is subsequently glycosylated to yield this compound.

Part 1: Biosynthesis of (+)-Lyoniresinol

The proposed biosynthetic route to (+)-lyoniresinol commences with the monolignol, sinapyl alcohol, a direct product of the phenylpropanoid pathway. Research, particularly feeding experiments with radiolabeled precursors in Lyonia ovalifolia var. elliptica, has led to a putative pathway involving several key intermediates.[1]

-

Dimerization of Sinapyl Alcohol to Syringaresinol: The pathway is initiated by the oxidative dimerization of two sinapyl alcohol molecules to form syringaresinol. This reaction is likely catalyzed by a laccase or peroxidase in conjunction with a dirigent protein, which guides the stereospecific coupling.

-

Reduction to 5,5′-Dimethoxylariciresinol: Syringaresinol is then proposed to undergo a reduction to form 5,5′-dimethoxylariciresinol. This step is likely catalyzed by a reductase enzyme, analogous to the pinoresinol-lariciresinol reductases found in other lignan biosynthetic pathways.

-

Further Reduction to 5,5′-Dimethoxysecoisolariciresinol: The intermediate 5,5′-dimethoxylariciresinol is further reduced to 5,5′-dimethoxysecoisolariciresinol, again likely by a reductase enzyme.

-

Cyclization to (+)-Lyoniresinol: The final step in the formation of the aglycone is the intramolecular cyclization of 5,5′-dimethoxysecoisolariciresinol to yield (+)-lyoniresinol. The specific enzyme catalyzing this cyclization has not yet been identified.

Part 2: Glycosylation of (+)-Lyoniresinol to this compound

This compound is specifically 9-O-β-D-xylopyranosyl-(+)-lyoniresinol. This indicates that the final step in its biosynthesis is the attachment of a xylose sugar moiety to the hydroxyl group at the C9 position of (+)-lyoniresinol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), likely a UDP-xylose:lyoniresinol xylosyltransferase.

While numerous plant UGTs have been characterized, the specific enzyme responsible for the xylosylation of lyoniresinol has not yet been identified and functionally characterized. The identification and characterization of this enzyme is a key missing piece in fully elucidating the this compound biosynthetic pathway.

Quantitative Data

Currently, there is a significant lack of quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table highlights the areas where further research is needed to populate these critical datasets.

| Parameter | Value | Method of Determination | Reference |

| Enzyme Kinetics | |||

| Laccase/Peroxidase (for syringaresinol formation) | Not Determined | Enzyme Assay | - |

| Syringaresinol Reductase | Not Determined | Enzyme Assay | - |

| 5,5'-Dimethoxylariciresinol Reductase | Not Determined | Enzyme Assay | - |

| Lyoniresinol Cyclase | Not Determined | Enzyme Assay | - |

| UDP-xylose:lyoniresinol xylosyltransferase | Not Determined | Enzyme Assay | - |

| Substrate/Intermediate Concentrations in planta | |||

| Sinapyl Alcohol | Varies by plant tissue and species | LC-MS, GC-MS | - |

| Syringaresinol | Varies by plant tissue and species | LC-MS, GC-MS | - |

| 5,5'-Dimethoxylariciresinol | Varies by plant tissue and species | LC-MS, GC-MS | - |

| 5,5'-Dimethoxysecoisolariciresinol | Varies by plant tissue and species | LC-MS, GC-MS | - |

| (+)-Lyoniresinol | Varies by plant tissue and species | LC-MS | [2] |

| This compound | Varies by plant tissue and species | LC-MS | - |

| Product Yields | |||

| In planta accumulation | Varies by plant tissue and species | Extraction and Quantification | - |

| Heterologous expression systems | Not yet reported | - | - |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of a range of biochemical and molecular biology techniques. Below are detailed, generalized protocols for key experiments that would be essential for this research.

Protocol 1: Heterologous Expression and Purification of Candidate Biosynthetic Enzymes

Objective: To produce and purify candidate enzymes (e.g., reductases, xylosyltransferase) for in vitro characterization.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate genes from the transcriptome or genome of a this compound-producing plant (e.g., Lyonia ovalifolia) based on homology to known lignan biosynthetic enzymes.

-

Amplify the full-length coding sequences of candidate genes by PCR.

-

Clone the PCR products into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable expression host (e.g., E. coli BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified protein using a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

Desalt and concentrate the purified protein as needed.

-

Protocol 2: In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified candidate enzymes.

Methodology for a Putative Reductase:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified reductase enzyme

-

Substrate (e.g., syringaresinol or 5,5′-dimethoxylariciresinol)

-

NAD(P)H as a cofactor

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

-

Product Analysis:

-

Extract the product with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent.

-

Analyze the product by HPLC or LC-MS to identify and quantify the reaction product by comparing it with an authentic standard.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration while keeping the enzyme and cofactor concentrations constant.

Methodology for a Putative UDP-xylose:lyoniresinol xylosyltransferase:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified UGT enzyme

-

Acceptor substrate: (+)-Lyoniresinol

-

Sugar donor: UDP-xylose

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction as described above.

-

Product Analysis: Analyze the formation of this compound by HPLC or LC-MS. The product should have a different retention time and a mass corresponding to the addition of a xylose moiety to lyoniresinol.

-

Kinetic Analysis: Determine the kinetic parameters for both the acceptor and donor substrates.

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area of plant biochemistry with direct implications for the production of a potentially valuable pharmaceutical compound. While the proposed pathway for its aglycone, (+)-lyoniresinol, provides a solid framework, significant research is required to fully elucidate the enzymatic machinery involved. The identification and characterization of the specific reductases and the terminal UDP-xylose:lyoniresinol xylosyltransferase are paramount. The protocols and information presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complete biosynthetic pathway of this compound. Future work in this area will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives.

References

Lyoniside: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside, has garnered interest for its potential therapeutic properties, including its antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant capacity, detailing its performance in various in vitro assays. The document summarizes available quantitative data, presents detailed experimental protocols for key antioxidant assays, and explores the potential molecular mechanisms, including the Nrf2 signaling pathway, through which this compound may exert its effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

Quantitative Antioxidant Activity of this compound and its Aglycone, Lyoniresinol

This compound's antioxidant activity has been evaluated using several in vitro assays. While specific data for this compound in some assays is limited, studies on its aglycone, lyoniresinol, provide further insight into its potential antioxidant capabilities. The available quantitative data is summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |

| This compound | 23 | - | [1] |

| Lyoniresinol | - | 17.4 | [1] |

| Lyoniresinol | - | 17.64 | [1] |

| Lyoniresinol | - | 82.4 | |

| Catechin (Standard) | - | 11.73 | [1] |

Table 2: Total Antioxidant Capacity (ABTS Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

| Compound | Total Antioxidant Capacity (mM of TE) | Reference |

| Lyoniresinol | 2.32 | [1] |

| Lyoniresinol | 1.9 | [1] |

| Quercetin (Standard) | - | [1] |

| Trolox (Standard) | - | [1] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as Trolox Equivalents (TE).

| Compound | Reducing Power (mM of TE) | Reference |

| Lyoniresinol | 2.30 | [1] |

| Catechin (Standard) | 1.04 | [1] |

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard procedures reported in the literature.

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of a compound using the stable DPPH radical.

Procedure:

-

Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (or another suitable solvent) to a concentration of approximately 0.1 mM. The solution should be protected from light.

-

Sample and Standard Preparation: The test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare a series of dilutions.

-

Reaction Mixture: A specific volume of the sample or standard solution is added to a specific volume of the DPPH solution. A blank sample containing only the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes.

-

Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

This protocol describes the generation of the ABTS radical cation and its use to measure the antioxidant capacity of a compound.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (7 mM) is mixed with potassium persulfate (2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working Solution Preparation: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample and Standard Preparation: The test compound and Trolox (as a standard) are prepared in a series of dilutions.

-

Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is then expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol details the measurement of the antioxidant power of a compound based on its ability to reduce ferric iron.

Procedure:

-

FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.

-

Sample and Standard Preparation: The test compound and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O) are prepared in a series of dilutions.

-

Reaction: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

-

Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve of Fe²⁺ concentration. The results can also be expressed as Trolox Equivalents.

Potential Mechanism of Action: Free Radical Scavenging and Nrf2 Signaling Pathway

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic rings of its aglycone, lyoniresinol, is crucial for this activity.

Beyond direct radical scavenging, many phenolic compounds are known to exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this cellular defense mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

While direct evidence for this compound activating the Nrf2 pathway is still emerging, it is a plausible mechanism given its chemical structure and the known activities of similar lignans and flavonoids.

The Nrf2/ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds (which can include certain phytochemicals), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Conclusion

This compound and its aglycone, lyoniresinol, demonstrate significant antioxidant and free radical scavenging properties in vitro. The available data from DPPH, ABTS, and FRAP assays indicate their potential to mitigate oxidative stress. The likely mechanism of action involves direct scavenging of free radicals, and potentially the activation of the Nrf2/ARE signaling pathway, a critical cellular defense mechanism against oxidative damage. Further research is warranted to fully elucidate the in vivo antioxidant efficacy of this compound and to confirm its role as a modulator of the Nrf2 pathway. Such studies will be crucial in validating its potential as a therapeutic agent for oxidative stress-related diseases. This guide provides a foundational understanding for researchers to design and conduct further investigations into the promising antioxidant properties of this compound.

References

Lyoniside: A Technical Guide on its Antifungal Properties Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside found in various plant species, including Vaccinium myrtillus (bilberry), has demonstrated notable antifungal activity against significant plant pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action and its role within plant defense signaling pathways. While research specifically on this compound is still emerging, this document synthesizes existing data and provides a framework for future investigation into its potential as a natural fungicide for crop protection.

Introduction

The increasing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic fungicides. Natural products derived from plants represent a promising reservoir of novel antifungal agents. This compound, a stereoisomer of lyoniresinol 9'-O-β-D-glucopyranoside, is a lignan that has been identified in several plant species and has shown a range of biological activities. Of particular interest to the agricultural sector is its potential to inhibit the growth of economically important plant pathogenic fungi. This guide aims to consolidate the available scientific information on the antifungal properties of this compound, providing a technical resource for researchers and professionals in the fields of phytopathology and natural product-based drug discovery.

Quantitative Antifungal Data

The currently available quantitative data on the antifungal activity of this compound is limited but promising. A key study demonstrated its efficacy against two significant plant pathogens, Fusarium oxysporum and Mucor hiemalis. The data from this research is summarized in Table 1.

Table 1: Antifungal Activity of this compound Against Select Plant Pathogens

| Pathogen | Fungal Class | Concentration of this compound | Mycelial Growth Inhibition (%) |

| Fusarium oxysporum | Ascomycota | 50 µg/mL | 78% |

| Mucor hiemalis | Mucoromycota | 50 µg/mL | 80% |

Data derived from a study on the biological activities of this compound isolated from Vaccinium myrtillus.[1]

Further research is required to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a broader spectrum of plant pathogens to fully elucidate its potential as a broad-spectrum antifungal agent.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the antifungal properties of natural products like this compound. These protocols are based on established and widely accepted techniques in mycology and phytopathology.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the fungistatic or fungicidal activity of a compound against filamentous fungi.

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of fungal mycelium.

Materials:

-

Pure this compound compound

-

Target fungal pathogens (e.g., Fusarium oxysporum, Mucor hiemalis)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 45-50°C.

-

Dissolve this compound in a minimal amount of a suitable solvent to create a stock solution.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control, and is non-inhibitory to fungal growth.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control group should be prepared with the solvent alone.

-

Inoculate the center of each PDA plate with a 5 mm mycelial plug taken from the growing edge of a fresh culture of the target fungus.

-

Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control group

-

dt = average diameter of the fungal colony in the treatment group

-

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a plant pathogen.

Materials:

-

Pure this compound compound

-

Target fungal pathogens

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spore suspension or mycelial fragment suspension of the target fungus

-

Spectrophotometer or microplate reader

-

Sterile water or buffer

-

Solvent for this compound

Procedure:

-

Prepare a spore suspension or a homogenized mycelial suspension of the target fungus in sterile water or broth and adjust the concentration (e.g., 1 x 10^5 spores/mL).

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to obtain a range of concentrations.

-

Add the fungal inoculum to each well, ensuring a consistent final volume in all wells.

-

Include a positive control (broth with inoculum and solvent, no this compound) and a negative control (broth only).

-

Incubate the microtiter plates at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).

-

Determine the MIC visually as the lowest concentration of this compound at which no fungal growth is observed. Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC is the concentration that causes a significant reduction in OD compared to the positive control.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been elucidated, insights can be drawn from the activities of other lignans and natural antifungal compounds.

Disruption of Fungal Cell Membrane Integrity

A common mechanism for many natural antifungal compounds is the disruption of the fungal cell membrane. Lignans can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants and animals, making it an ideal target. Disruption of ergosterol biosynthesis or direct interaction with membrane components can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Induction of Oxidative Stress

Another potential mechanism is the induction of oxidative stress within the fungal cells. This compound may promote the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of the fungal cells.

Plant Defense Signaling Pathways

Fusarium oxysporum is a necrotrophic pathogen, meaning it kills host cells to obtain nutrients. Plants have evolved complex signaling pathways to defend against such pathogens. The interaction between a plant and a necrotrophic fungus typically involves the activation of signaling cascades mediated by phytohormones such as jasmonic acid (JA) and ethylene (ET). It is plausible that this compound, as a phytoalexin, is produced by the plant as part of this defense response.

Conclusion and Future Directions

This compound presents a promising avenue for the development of new, natural fungicides. The initial data indicating its potent inhibitory effects on Fusarium oxysporum and Mucor hiemalis warrant further investigation. Future research should focus on:

-

Broad-spectrum activity screening: Evaluating the efficacy of this compound against a wider range of economically important plant pathogens.

-

Quantitative analysis: Determining the MIC, MFC, and EC50 values for susceptible pathogens.

-

Mechanism of action studies: Elucidating the precise molecular targets of this compound within the fungal cell.

-

In planta studies: Assessing the efficacy of this compound in controlling plant diseases under greenhouse and field conditions.

-

Toxicological studies: Evaluating the safety profile of this compound for non-target organisms and the environment.

A deeper understanding of the antifungal properties of this compound will be instrumental in harnessing its potential for the development of sustainable and effective crop protection strategies.

References

The Allelopathic Grip of Lyoniside: An In-depth Technical Guide on its Inhibition of Seed Germination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside, has demonstrated significant allelopathic activity, positioning it as a compound of interest for its natural herbicidal potential. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on seed germination. It synthesizes available quantitative data, details experimental methodologies for assessing its allelopathic potential, and explores the potential signaling pathways involved in its mode of action. This document is intended to serve as a foundational resource for researchers in agronomy, plant science, and natural product chemistry, as well as for professionals in the development of novel, bio-based herbicides.

Introduction to this compound and Allelopathy

Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. This compound, chemically known as 9-O-β-d-xylopyranosyl-(+)-lyoniresinol, is a lignan glycoside that has been identified as a potent allelochemical. Lignans are a major class of phytoestrogens, and their roles in plant defense and interference are increasingly being recognized. Understanding the specific allelopathic effects of this compound on seed germination is crucial for harnessing its potential in sustainable agriculture and weed management.

Quantitative Allelopathic Effects of this compound on Seed Germination

Published research has quantified the inhibitory effects of this compound on the seed germination and early seedling growth of several plant species. The available data is summarized below for comparative analysis.

Table 1: Inhibitory Effects of this compound on Seed Germination and Seedling Growth

| Target Species | This compound Concentration | Parameter | Inhibition (%) | Citation |

| Lactuca sativa (Lettuce) | 10 µg/mL | Radicle Growth | 75% | [1] |

| Lepidium sativum (Garden Cress) | 10 µg/mL | Radicle Growth | 75% | [1] |

| Larix decidua (European Larch) | 10 µg/mL | Germination | 55% | [1] |

Table 2: Synergistic Allelopathic Effects of this compound with Triterpene Acids on Pinus sylvestris (Scots Pine)

| Treatment | Parameter | Observation | Citation |

| This compound + Triterpene Acids | Germination and Growth | Demonstrated synergistic inhibitory effect | [1] |

Note: Specific quantitative data for the synergistic effects on Pinus sylvestris were not available in the reviewed literature.

Experimental Protocols for Assessing Allelopathic Activity

The following section outlines a generalized experimental protocol for determining the allelopathic effects of this compound on seed germination, based on standard bioassay methodologies.

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) by dissolving the pure compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Working Solutions: Prepare a series of dilutions from the stock solution using distilled water to achieve the desired test concentrations (e.g., 1, 10, 50, 100 µg/mL). A control solution containing the same concentration of the solvent used for the stock solution should also be prepared.

Seed Germination Bioassay

-

Test Species Selection: Select seeds of indicator plant species known for their sensitivity in allelopathy assays, such as Lactuca sativa (lettuce) or Lepidium sativum (cress).

-

Sterilization: Surface sterilize the seeds by rinsing with a dilute sodium hypochlorite solution followed by several rinses with sterile distilled water to prevent microbial contamination.

-

Experimental Setup:

-

Place a sterile filter paper in each Petri dish (9 cm diameter).

-

Pipette a standard volume (e.g., 5 mL) of each this compound working solution or the control solution onto the filter paper in respective, labeled Petri dishes.

-

Evenly place a predetermined number of sterilized seeds (e.g., 25 or 50) in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

-

Incubation: Incubate the Petri dishes in a controlled environment, such as a growth chamber, with a defined temperature (e.g., 25°C) and photoperiod (e.g., 12h light/12h dark).

-

Data Collection:

-

Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged to a certain length (e.g., 2 mm).

-

At the end of the experiment, measure the radicle length and plumule length of the seedlings.

-

-

Data Analysis: Calculate the germination percentage, germination rate, and the percentage of inhibition of radicle and plumule length for each treatment compared to the control.

Potential Signaling Pathways in this compound's Allelopathic Action

The precise signaling pathways through which this compound exerts its allelopathic effects on seed germination are not yet fully elucidated. However, based on the known mechanisms of other lignans and allelochemicals, several pathways are likely to be involved.

Seed germination is fundamentally regulated by the balance between abscisic acid (ABA), a dormancy-promoting hormone, and gibberellins (GAs), which promote germination. Many allelochemicals are known to interfere with this hormonal balance. It is plausible that this compound could inhibit seed germination by either promoting the biosynthesis of ABA or by inhibiting the signaling pathway of GAs.

Furthermore, lignans have been shown to induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in plant cells. While low levels of ROS can sometimes promote germination, high levels induce oxidative stress, leading to cellular damage and inhibition of germination. This ROS-mediated signaling could be a key component of this compound's mode of action.

The induction of ROS can, in turn, trigger downstream signaling cascades involving calcium ions (Ca²⁺) and mitogen-activated protein kinases (MAPKs), which are central to plant stress responses and developmental processes, including germination.

Conclusion and Future Directions

This compound exhibits significant allelopathic potential, particularly in the inhibition of seed germination and early seedling growth. The quantitative data, though limited, clearly demonstrates its potent effects on susceptible species. The provided experimental protocols offer a standardized approach for further investigation into its efficacy and species-specificity.

Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: Detailed molecular studies are needed to confirm the precise signaling cascades activated by this compound in target seeds. This includes investigating its impact on ABA and GA metabolism and signaling, as well as the role of ROS and calcium signaling.

-

Dose-Response Studies: Comprehensive dose-response studies on a wider range of weed and crop species are necessary to determine its selectivity and optimal application rates for potential herbicidal use.

-

Synergistic Interactions: Further investigation into the synergistic effects of this compound with other natural compounds, such as triterpene acids, could lead to the development of more potent and broad-spectrum bioherbicides.

-

Field Trials: Ultimately, field trials are required to assess the efficacy of this compound under real-world agricultural conditions, considering factors such as soil type, microbial degradation, and environmental conditions.

The study of this compound's allelopathic properties holds considerable promise for the development of new, environmentally benign weed management strategies. This technical guide serves as a catalyst for further research and development in this exciting field.

References

An In-depth Technical Guide to Lyoniside for Researchers and Drug Development Professionals

Abstract

Lyoniside, a naturally occurring lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, with a particular focus on its anti-inflammatory effects. Detailed experimental protocols for assessing its activity and a proposed signaling pathway are presented to facilitate further research and development.

Chemical Properties of this compound

This compound is characterized by the following molecular and chemical properties:

| Property | Value | Reference |

| Chemical Formula | C27H36O12 | [1][2][3] |

| Molecular Weight | 552.6 g/mol | [1][2][3] |

| CAS Number | 34425-25-7 | [1][2] |

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In-vitro studies have shown that this compound can effectively reduce the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Inhibition of Pro-inflammatory Molecules

Treatment of RAW 264.7 macrophages with this compound has been shown to decrease the levels of nitric oxide (NO) and interleukin-6 (IL-6) in a dose-dependent manner.[1] This inhibitory effect on crucial pro-inflammatory molecules highlights the potential of this compound as an anti-inflammatory agent.

| Inflammatory Mediator | Effect of this compound | Cell Line | Stimulant |

| Nitric Oxide (NO) | Decreased Production | RAW 264.7 | LPS |

| Interleukin-6 (IL-6) | Decreased Production | RAW 264.7 | LPS |

Proposed Signaling Pathway of Anti-inflammatory Action

While the precise molecular mechanism of this compound's anti-inflammatory activity is still under investigation, the inhibition of NO and IL-6 production in LPS-stimulated macrophages strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by LPS.

The following diagram illustrates a proposed mechanism of action for this compound, based on its observed biological effects and the known signaling cascades involved in macrophage activation.

Experimental Protocols

The following protocols provide a framework for the in-vitro evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

Measurement of Nitric Oxide (NO) Production

-

Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant.

-

Griess Assay: Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Procedure: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite should be generated to quantify the results.

Measurement of Interleukin-6 (IL-6) Production

-

Sample Collection: Collect the cell culture supernatant as described above.

-

ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available mouse IL-6 Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves adding the supernatant to wells pre-coated with an anti-mouse IL-6 antibody, followed by the addition of a detection antibody and a substrate solution.

-

Quantification: Measure the absorbance at the recommended wavelength using a microplate reader. A standard curve using recombinant mouse IL-6 should be prepared to determine the concentration of IL-6 in the samples.

Conclusion

This compound presents a promising natural compound with demonstrable anti-inflammatory properties. This guide provides foundational data and methodologies to encourage further investigation into its mechanism of action and potential for development as a therapeutic agent for inflammatory diseases. The proposed inhibition of the NF-κB and MAPK signaling pathways offers a clear direction for future mechanistic studies.

References

An In-Depth Technical Guide to the Biological Activities of Lyoniside (CAS 34425-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside (CAS 34425-25-7), a naturally occurring lignan glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on its anti-leishmanial, antioxidant, anti-inflammatory, and antifungal properties. Detailed experimental protocols, quantitative data, and visualizations of key molecular pathways are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 34425-25-7 | |

| Molecular Formula | C27H36O12 | [1] |

| Molecular Weight | 552.573 g/mol | [1] |

| Type of Compound | Lignan Glycoside | [1] |

| Physical Description | Powder | [1] |

| Purity | 95%~99% | [1] |

| Analysis Method | HPLC-DAD or/and HPLC-ELSD | [1] |

| Identification Method | Mass, NMR | [1] |

Anti-leishmanial Activity

This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its primary mechanism of action involves the inhibition of the parasite's type IB topoisomerase (LdTopIB).[2]

Quantitative Data

| Assay | Target | Metric | Value | Reference |

| In vitro cytotoxicity | L. donovani promastigotes (AG83 strain) | IC50 | Not specified | [2] |

| In vitro cytotoxicity | L. donovani promastigotes (GE1 strain - SAG resistant) | IC50 | Not specified | [2] |

| In vitro cytotoxicity | L. donovani amastigotes | IC50 | Not specified | [2] |

| Enzyme Inhibition | Leishmania donovani Topoisomerase IB (LdTopIB) | IC50 | Not specified | [2] |

| Enzyme Inhibition | Human Topoisomerase IB | Inhibition | No inhibition up to 200µM | [2] |

| In vitro cytotoxicity | Murine peritoneal macrophages | Cytotoxicity | Poor effect up to 100µM | [2] |

Mechanism of Action: Inhibition of Leishmania donovani Topoisomerase IB

This compound acts as a poison for Leishmania donovani topoisomerase IB (LdTopIB), a crucial enzyme for DNA replication and repair in the parasite.[2] Unlike competitive inhibitors, this compound stabilizes the covalent complex formed between LdTopIB and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA double-strand breaks.[2] These DNA lesions trigger an apoptosis-like cell death cascade in the parasite.[2] Molecular docking studies have further suggested a strong binding affinity of this compound to the active site of LdTopIB.[1]

References

The Discovery and Phytochemical History of Lyoniside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyoniside, a lignan glycoside, has garnered significant interest in the field of phytochemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and phytochemical analysis of this compound. It details the initial isolation and structural elucidation, presents quantitative data on its properties and biological effects, and outlines key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway of its aglycone, (+)-lyoniresinol, and explores the potential signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry and drug development.

Introduction

This compound is a naturally occurring lignan glycoside, chemically identified as 9-O-β-d-xylopyranosyl-(+)-lyoniresinol. Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, as a glycoside of the well-studied lignan (+)-lyoniresinol, has been the subject of phytochemical investigation to understand its contribution to the bioactivity of various medicinal plants. This guide traces the historical milestones in the discovery and characterization of this compound, providing a detailed technical resource for the scientific community.

Discovery and Historical Perspective

While the aglycone, (+)-lyoniresinol, was known earlier, one of the key early reports on a derivative of this compound appeared in 1979. In a study published in Phytochemistry, Vecchietti and colleagues reported the ¹³C NMR spectral data for This compound hexaacetate , a derivative of the natural product, which was instrumental in its structural characterization.[1] This work provided a foundational dataset for the identification of this compound in subsequent phytochemical studies.

Over the years, this compound has been isolated from a variety of plant species, highlighting its distribution in the plant kingdom. Notable sources include:

-

Lyonia ovalifolia : This plant is a significant source of this compound and its aglycone, (+)-lyoniresinol. Research by Rahman et al. in 2007 provided a detailed investigation into the biosynthesis of (+)-lyoniresinol in this species, isolating several putative biosynthetic intermediates.[2]

-

Vaccinium myrtillus (Bilberry) : A 2011 study reported the isolation of this compound from the rhizomes and stems of bilberry for the first time. This study also highlighted its antioxidant, allelopathic, and antifungal activities.

-

Acer nikoense (Nikko Maple)

-

Aesculus hippocastanum (Horse Chestnut)

The continued discovery of this compound in various botanicals underscores its potential as a chemotaxonomic marker and a source of bioactive compounds for further pharmacological investigation.

Physicochemical Properties and Structural Elucidation

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | [3] |

| Molecular Weight | 552.57 g/mol | [3] |

| IUPAC Name | (2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | [3] |

| ¹³C NMR Data | See referenced spectra for detailed chemical shifts. | [1][4] |

| ¹H NMR Data | See referenced spectra for detailed chemical shifts and coupling constants. | [4] |

The structure consists of a (+)-lyoniresinol core, which is a tetrahydronaphthalene lignan, glycosidically linked to a β-D-xylopyranosyl moiety at the C-9 hydroxyl group.

Experimental Protocols

Isolation of this compound from Vaccinium myrtillus

The following protocol is based on the methodology described for the preparative scale isolation of this compound from the rhizomes and stems of bilberry.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

-

Extraction:

-

Air-dried and powdered rhizomes and stems of Vaccinium myrtillus are macerated with 80% ethanol at room temperature.

-

The extraction is typically carried out for 24-48 hours with occasional shaking.

-

The mixture is then filtered, and the filtrate is collected. This process is repeated three times to ensure exhaustive extraction.

-

-

Concentration:

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

-

-

Purification by Droplet Counter-Current Chromatography (DCCC):

-

A biphasic solvent system is prepared. A common system for lignan glycosides is chloroform-methanol-water in appropriate ratios.

-

The DCCC apparatus is filled with the stationary phase (either the upper or lower phase of the solvent system).

-

The crude extract, dissolved in a small volume of the mobile phase, is injected into the system.

-

The mobile phase is pumped through the series of columns, allowing for the separation of compounds based on their partition coefficients between the two liquid phases.

-

Fractions are collected at the outlet of the column system.

-

-

Analysis and Characterization:

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions containing pure this compound are pooled and evaporated to dryness.

-

The purity of the isolated compound is determined by HPLC.

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Biosynthesis of (+)-Lyoniresinol

This compound is a glycoside of (+)-lyoniresinol. The biosynthesis of the aglycone, (+)-lyoniresinol, proceeds through the general lignan biosynthetic pathway, starting from the phenylpropanoid pathway. A proposed pathway is outlined below.[2]

Proposed Biosynthetic Pathway of (+)-Lyoniresinol

Caption: Biosynthesis of (+)-lyoniresinol.

The pathway begins with the deamination of phenylalanine to cinnamic acid, which then undergoes a series of hydroxylations and methylations to form sinapic acid. Sinapic acid is subsequently reduced to sinapyl alcohol. Two molecules of sinapyl alcohol undergo oxidative coupling to form syringaresinol. A series of reductions leads to the formation of 5,5'-dimethoxylariciresinol (DMLR) and then 5,5'-dimethoxysecoisolariciresinol (DMSLR). Finally, an intramolecular cyclization of DMSLR is proposed to form the tetrahydronaphthalene ring system of (+)-lyoniresinol. The glycosylation of (+)-lyoniresinol at the C-9 hydroxyl group with a xylose sugar moiety yields this compound.

Biological Activities and Potential Signaling Pathways

This compound and its aglycone have been reported to possess a range of biological activities. The anti-inflammatory properties are of particular interest for drug development. While direct studies on the signaling pathways modulated by this compound are limited, the known effects of related polyphenols and lignans on inflammatory processes suggest potential mechanisms of action involving the inhibition of key inflammatory mediators and signaling cascades.

Table 2: Reported Biological Activities and Quantitative Data for this compound

| Activity | Assay | Result | Reference |

| Antioxidant | DPPH radical scavenging | IC₅₀ = 23 µg/mL | |

| Antifungal | Mycelial growth inhibition | 78% inhibition of Fusarium oxysporum at 50 µg/mL | |

| 80% inhibition of Mucor hiemalis at 50 µg/mL | |||

| Allelopathic | Seedling radical growth inhibition | 75% suppression of Lactuca sativa and Lepidium sativum at 10 µg/mL |

Potential Modulation of Inflammatory Signaling Pathways

It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Hypothesized NF-κB Signaling Inhibition by this compound

Caption: Potential inhibition of the NF-κB pathway.

Hypothesized MAPK Signaling Inhibition by this compound

Caption: Potential inhibition of the MAPK pathway.

Further research is required to elucidate the precise molecular targets of this compound and to confirm its modulatory effects on these and other signaling pathways. Such studies will be crucial for understanding its therapeutic potential.

Conclusion

This compound represents a phytochemically significant lignan glycoside with a history of discovery spanning several decades. Its presence in various medicinal plants and its demonstrated biological activities make it a compelling subject for further research. This technical guide has provided a comprehensive overview of the discovery, isolation, structural characterization, and potential mechanisms of action of this compound. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, paving the way for future investigations into the therapeutic applications of this promising natural compound.

References

The Multifaceted Biological Activities of Lignan Glycosides: A Technical Guide Focused on Lyoniside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of lignan glycosides, with a particular focus on Lyoniside. Lignan glycosides are a class of naturally occurring polyphenolic compounds found in a wide variety of plants. They have garnered significant interest in the scientific community for their diverse pharmacological effects, including antioxidant, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Biological Activities of this compound and Related Lignan Glycosides